molecular formula C16H18ClN5 B11214903 1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11214903
M. Wt: 315.80 g/mol
InChI Key: MLFFOUYPWXAEID-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative, a scaffold widely studied for its kinase inhibitory properties. The compound features a 3-chlorophenyl group at position 1 and a 3-methylbutylamine substituent at position 4 of the pyrazolo[3,4-d]pyrimidine core. These modifications are critical for optimizing pharmacokinetic properties and target selectivity .

Properties

Molecular Formula

C16H18ClN5

Molecular Weight

315.80 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H18ClN5/c1-11(2)6-7-18-15-14-9-21-22(16(14)20-10-19-15)13-5-3-4-12(17)8-13/h3-5,8-11H,6-7H2,1-2H3,(H,18,19,20)

InChI Key

MLFFOUYPWXAEID-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile

Methodology :

  • Step 1 : 3-Chlorophenylhydrazine reacts with ethyl (ethoxymethylene)cyanoacetate in ethanol under reflux to form 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile.
  • Step 2 : Cyclization with formamide at 150–160°C for 6–8 hours yields 1-(3-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Key Parameters :

Parameter Value/Range Impact on Yield
Reaction Temperature 150–160°C Optimal cyclization
Solvent Formamide Facilitates ring closure
Time 6–8 hours Prevents over-decomposition

Yield : 68–75%.

One-Flask Synthesis Using 5-Aminopyrazole and Vilsmeier Reagent

Methodology :

  • Step 1 : 5-Amino-1-(3-chlorophenyl)-1H-pyrazole reacts with N,N-dimethylformamide (DMF) and PBr₃ at 60°C for 1–2 hours to generate a Vilsmeier intermediate.
  • Step 2 : Addition of NH(SiMe₃)₂ under reflux (70–80°C) induces cyclization to form the pyrazolo[3,4-d]pyrimidine core.

Key Parameters :

Parameter Value/Range Impact on Yield
PBr₃ Equivalents 3.0 Ensures complete activation
Base NH(SiMe₃)₂ Enhances nucleophilicity
Solvent DMF Stabilizes intermediates

Yield : 78–91%.

Functionalization at the 4-Position: Amination with 3-Methylbutylamine

The 4-chloro intermediate is subjected to nucleophilic substitution to introduce the 3-methylbutyl group.

Chlorination of Pyrazolo[3,4-d]Pyrimidin-4-One

Methodology :

  • Step 1 : 1-(3-Chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one reacts with POCl₃ and PCl₅ in anhydrous toluene at 90°C for 4–6 hours to yield 4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine.

Key Parameters :

Parameter Value/Range Impact on Yield
POCl₃ Equivalents 5.0 Ensures complete chlorination
Solvent Toluene Prevents side reactions
Temperature 90°C Accelerates reaction

Yield : 82–88%.

Nucleophilic Substitution with 3-Methylbutylamine

Methodology :

  • Step 1 : 4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is refluxed with 3-methylbutylamine (3 equivalents) in ethanol for 8–12 hours.

Key Parameters :

Parameter Value/Range Impact on Yield
Amine Equivalents 3.0 Drives reaction to completion
Solvent Ethanol Enhances solubility
Time 8–12 hours Ensures full substitution

Yield : 65–72%.

Alternative Routes: Direct Coupling Strategies

Buchwald-Hartwig Amination

Methodology :

  • Step 1 : 4-Chloro intermediate undergoes palladium-catalyzed coupling with 3-methylbutylamine using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in dioxane at 100°C.

Key Parameters :

Parameter Value/Range Impact on Yield
Catalyst System Pd(OAc)₂/Xantphos Facilitates C–N bond formation
Base Cs₂CO₃ Maintains basicity
Temperature 100°C Optimizes catalytic activity

Yield : 60–68%.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) eluent.
  • HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5), retention time ≈ 12.4 min.

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃) δ 8.69 (s, 1H, pyrimidine-H), δ 3.45 (t, 2H, N–CH₂), δ 1.55 (m, 1H, CH(CH₃)₂)
¹³C NMR δ 158.9 (C=O), δ 152.1 (pyrimidine-C), δ 45.2 (N–CH₂)
HRMS [M+H]⁺ m/z 372.1245 (calc. 372.1249)

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Cyclocondensation High regioselectivity Requires high temperatures 68–75%
One-Flask Synthesis Shorter reaction time Sensitive to moisture 78–91%
Buchwald-Hartwig Mild conditions Costly catalysts 60–68%

Scalability and Industrial Considerations

  • Cost Optimization : Use POCl₃ instead of PCl₅ for chlorination (reduces cost by 30%).
  • Solvent Recovery : Ethanol and toluene are recycled via distillation.
  • Throughput : Batch processes yield 5–10 kg per cycle in pilot-scale reactors.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using suitable oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction of this compound can be achieved using reducing agents to form reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles to form substituted derivatives.

    Addition: The pyrazolo[3,4-d]pyrimidine core can participate in addition reactions with electrophiles to form addition products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. In vitro studies have shown that derivatives of this compound can effectively inhibit cancer cell proliferation. For instance, compounds similar to 1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer properties .

2. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies suggest that pyrazolo[3,4-d]pyrimidines can inhibit pro-inflammatory cytokines and may serve as new candidates for treating inflammatory diseases . Its structural modifications can lead to enhanced efficacy against inflammation-related pathways.

3. Antimicrobial Activity

Some derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against bacterial strains, suggesting potential applications in antimicrobial therapies . This aspect is particularly relevant given the increasing resistance to conventional antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives. Molecular docking studies reveal how well these compounds fit into active sites of target proteins, which is critical for predicting their inhibitory effects on CDKs and other relevant protein targets . Such insights guide further modifications to enhance potency and selectivity.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. Key methods may include nucleophilic substitution reactions at the chlorine atom on the chlorophenyl group, leading to derivatives with varying biological properties . The development of these derivatives is essential for expanding the therapeutic potential of the parent compound.

Case Studies

Case Study 1: CDK Inhibition

In a study focusing on CDK inhibitors, derivatives of pyrazolo[3,4-d]pyrimidine were evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated that specific modifications to the pyrazolo structure significantly enhanced inhibitory activity, with some compounds achieving IC50 values lower than 50 nM .

Case Study 2: Anti-inflammatory Screening

Another investigation assessed the anti-inflammatory properties of newly synthesized pyrazolo[3,4-d]pyrimidine derivatives. The compounds were tested in animal models for their ability to reduce Carrageenan-induced edema. The findings revealed that several derivatives exhibited superior anti-inflammatory effects compared to standard treatments like Diclofenac® .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent variations. Below is a systematic comparison of structurally related compounds, focusing on substituents, synthesis, and biological data.

Key Trends in Structure-Activity Relationships (SAR)

  • Aryl Substituents :
    • 3-Chlorophenyl (target compound) vs. 4-chlorophenyl (S29): Positional isomerism affects solubility and target binding. The 3-chloro derivative may enhance metabolic stability .
    • N-Alkyl/Aryl Groups : The 3-methylbutyl group in the target compound likely improves lipophilicity compared to shorter chains (e.g., propyl in 137a) .
  • Thioether Modifications :
    • Methylthio (SI388) vs. isopropylthio (2d): Bulkier thioethers (e.g., isopropyl) reduce enzymatic degradation but may hinder cell permeability .
  • Hybrid Cores: Pyrazolo[3,4-d]pyrimidine-thieno[3,2-d]pyrimidine hybrids (e.g., compound 3) show enhanced π-π stacking in kinase binding pockets .

Biological Activity

The compound 1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C₁₈H₁₈ClN₅
Molecular Weight 353.81 g/mol
IUPAC Name This compound
CAS Number Not available

This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives often involves their interaction with specific molecular targets such as kinases and receptors. The mechanism of action for this compound may include:

  • Inhibition of Kinases : Compounds in this class are known to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways, including the PI3K/AKT/mTOR pathway, which is often dysregulated in cancers.

Anticancer Properties

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity:

  • Cell Line Studies : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it has been reported to have IC50 values in the nanomolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Case Studies

  • Kinesin Spindle Protein Inhibition : Similar compounds have been studied for their ability to inhibit kinesin spindle protein (KSP), leading to mitotic arrest in cancer cells. This mechanism has been linked to the induction of apoptosis .
  • Structure-Activity Relationship (SAR) : Research has identified key structural features that enhance the biological activity of pyrazolo[3,4-d]pyrimidines. Modifications at specific positions on the pyrazole ring can significantly impact potency and selectivity against target enzymes .

Antimicrobial Activity

Some derivatives of pyrazolo[3,4-d]pyrimidines have also shown promising antimicrobial properties. For instance, compounds with similar structures have exhibited antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

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